3-(4-Chlorophenyl)-1,1-dibutylurea
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Overview
Description
3-(4-Chlorophenyl)-1,1-dibutylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a chlorophenyl group attached to a dibutylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1,1-dibutylurea typically involves the reaction of 4-chloroaniline with dibutylcarbamic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by allowing for better control of reaction parameters and reducing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-1,1-dibutylurea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-1,1-dibutylurea involves its interaction with specific molecular targets within cells. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Triclocarban: N-(4-Chlorophenyl)-N’-(3,4-dichlorophenyl)urea, known for its antibacterial properties.
Diuron: 3-(3,4-Dichlorophenyl)-1,1-dimethylurea, used as a herbicide.
Uniqueness
3-(4-Chlorophenyl)-1,1-dibutylurea is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike triclocarban and diuron, it has a dibutylurea moiety, which can influence its reactivity and interactions with biological targets.
Properties
CAS No. |
43013-78-1 |
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Molecular Formula |
C15H23ClN2O |
Molecular Weight |
282.81 g/mol |
IUPAC Name |
1,1-dibutyl-3-(4-chlorophenyl)urea |
InChI |
InChI=1S/C15H23ClN2O/c1-3-5-11-18(12-6-4-2)15(19)17-14-9-7-13(16)8-10-14/h7-10H,3-6,11-12H2,1-2H3,(H,17,19) |
InChI Key |
IQYBBNFBGBUXSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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